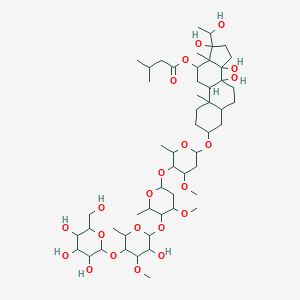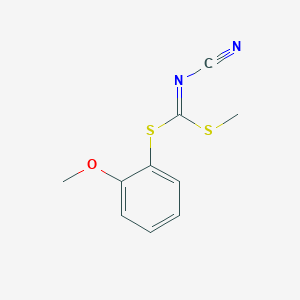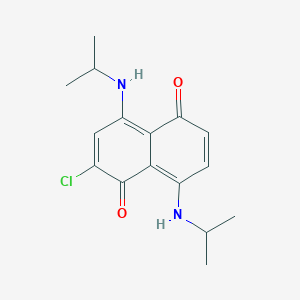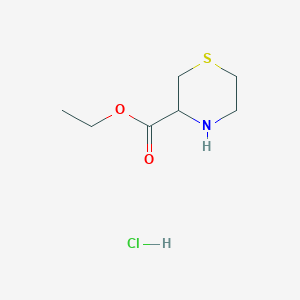
Dregeoside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dregeoside B is a natural compound that has recently gained attention in scientific research due to its potential pharmacological properties. The compound is extracted from the roots of Dregea sinensis, a plant commonly found in Southeast Asia. Dregeoside B has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Wissenschaftliche Forschungsanwendungen
Dregeoside B has been extensively studied for its potential pharmacological properties. The compound has been found to have anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been shown to have neuroprotective and cardioprotective properties. Dregeoside B has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of Dregeoside B is still not fully understood. However, studies have shown that it exerts its pharmacological effects through various pathways. Dregeoside B has been found to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. It also activates various signaling pathways, including the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
Dregeoside B has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It also has neuroprotective and cardioprotective properties. Dregeoside B has been found to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Dregeoside B in lab experiments is its natural origin. It is a complex compound that contains multiple bioactive components, which may have synergistic effects. However, the purification process of Dregeoside B is time-consuming and requires specialized equipment. The compound is also difficult to synthesize artificially, which limits its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research of Dregeoside B. One potential area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to investigate the pharmacological properties of Dregeoside B and its potential applications in various disease models.
Conclusion:
In conclusion, Dregeoside B is a natural compound that has potential pharmacological properties. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant effects. The compound exerts its effects through various pathways and has been used in various in vitro and in vivo studies. While there are advantages to using Dregeoside B in lab experiments, its purification process is time-consuming and limits its availability for research purposes. There are several future directions for the research of Dregeoside B, including its potential as a therapeutic agent for various diseases.
Synthesemethoden
Dregeoside B is a complex natural compound that is difficult to synthesize artificially. The most common method of obtaining Dregeoside B is through the extraction of Dregea sinensis roots. The extraction process involves the use of solvents such as ethanol or methanol. The extract is then purified using various chromatography techniques, including column chromatography and high-performance liquid chromatography (HPLC).
Eigenschaften
CAS-Nummer |
126005-93-4 |
|---|---|
Produktname |
Dregeoside B |
Molekularformel |
C53H90O22 |
Molekulargewicht |
1079.3 g/mol |
IUPAC-Name |
[8,14,17-trihydroxy-17-(1-hydroxyethyl)-3-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate |
InChI |
InChI=1S/C53H90O22/c1-24(2)18-36(56)72-35-22-34-49(7)14-13-30(19-29(49)12-15-52(34,62)53(63)17-16-51(61,28(6)55)50(35,53)8)70-37-20-31(64-9)43(25(3)67-37)73-38-21-32(65-10)44(26(4)68-38)74-48-42(60)46(66-11)45(27(5)69-48)75-47-41(59)40(58)39(57)33(23-54)71-47/h24-35,37-48,54-55,57-63H,12-23H2,1-11H3 |
InChI-Schlüssel |
CEJNPQORURWPJT-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4(C3CC(C5(C4(CCC5(C(C)O)O)O)C)OC(=O)CC(C)C)O)C)OC)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)CO)O)O)O)OC)O)OC |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4(C3CC(C5(C4(CCC5(C(C)O)O)O)C)OC(=O)CC(C)C)O)C)OC)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)CO)O)O)O)OC)O)OC |
Synonyme |
12,20-di-O-isovaleryltomentogenin-3-O-alpha-oleandopyranosyl-(1-4)-alpha-oleandropyranoside dregeoside B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)



![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)
![N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B137985.png)





